Dodecyl b-D-glucopyranoside (DDG) is a highly purified, non-ionic alkyl polyglucoside surfactant widely procured for the solubilization and stabilization of membrane-bound proteins. Characterized by a 12-carbon hydrophobic tail and a single glucose hydrophilic headgroup, DDG exhibits a remarkably low critical micelle concentration (CMC) of approximately 130 µM (0.13 mM). Unlike ionic detergents, it is non-denaturing and preserves the native conformation of complex proteins, making it a critical reagent in structural biology, particularly for G-protein-coupled receptors (GPCRs). Its unique packing parameter, driven by the single glucose unit, differentiates it from bulkier maltoside detergents, offering specialized micellar environments for challenging crystallization workflows.
Substituting Dodecyl b-D-glucopyranoside with its closely related analog, Dodecyl b-D-maltoside (DDM), or shorter-chain variants like Octyl b-D-glucopyranoside (OG), frequently leads to process failure in structural biology and formulation workflows. While DDM shares the same alkyl chain, its bulky two-sugar maltose headgroup creates highly curved, spherical micelles that can sterically hinder protein-protein contacts necessary for crystal lattice formation[1]. Conversely, substituting with OG provides a similar single-glucose headgroup but requires a massive increase in working concentration due to its high CMC (~20-25 mM), which can destabilize delicate proteins and significantly increase reagent costs[1]. Furthermore, DDG's specific thermal solubility profile—precipitating above its CMC at 4°C—means that cold-room substitution protocols designed for DDM or OG will fail if applied directly to DDG.
Dodecyl b-D-glucopyranoside demonstrates a CMC of 130 µM (0.13 mM) in aqueous solution, which is approximately 150 to 190 times lower than that of Octyl b-D-glucopyranoside (CMC ~20-25 mM)[1]. This ultra-low CMC ensures that DDG micelles remain intact even upon significant dilution during downstream purification or assay steps.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~0.13 mM (130 µM) |
| Comparator Or Baseline | Octyl b-D-glucopyranoside (~20-25 mM) |
| Quantified Difference | >150-fold reduction in concentration required for micelle formation |
| Conditions | Aqueous solution, standard biochemical assay conditions |
Buyers can utilize drastically lower concentrations of surfactant to maintain protein solubility, significantly reducing raw material costs and minimizing detergent interference in downstream analytical assays.
Compared to Dodecyl b-D-maltoside (DDM), which possesses a bulky disaccharide headgroup, DDG features a single monosaccharide glucose headgroup. This structural difference reduces the cross-sectional area of the polar head, altering the critical packing parameter and promoting the formation of flatter or more cylindrical micellar structures rather than highly curved spherical micelles[1]. This reduced steric bulk around the solubilized protein allows for tighter packing.
| Evidence Dimension | Headgroup size and steric bulk |
| Target Compound Data | Single glucose unit (monosaccharide) |
| Comparator Or Baseline | Dodecyl b-D-maltoside (DDM) (disaccharide maltose unit) |
| Quantified Difference | 50% reduction in sugar units per headgroup, altering micelle curvature |
| Conditions | Membrane protein solubilization and crystallization screening |
The smaller headgroup facilitates closer protein-protein interactions, making DDG a critical alternative when target proteins fail to form crystal lattices in DDM.
Unlike DDM and OG, which remain highly soluble at 4°C and allow for the preparation of concentrated stock solutions, DDG exhibits a higher Krafft point. At 4°C, DDG is not soluble above its CMC (130 µM or ~0.45 mg/mL). Consequently, concentrated stock solutions of DDG must be prepared and maintained at elevated temperatures prior to use.
| Evidence Dimension | Maximum solubility at 4°C |
| Target Compound Data | Insoluble above 130 µM (~0.45 mg/mL) at 4°C |
| Comparator Or Baseline | Dodecyl b-D-maltoside (DDM) (Highly soluble at 4°C, >100 mg/mL) |
| Quantified Difference | Absolute solubility limit at 4°C restricts cold-room stock preparation for DDG |
| Conditions | 4°C aqueous storage and preparation |
Procurement and lab managers must account for this thermal handling requirement, as DDG cannot be used as a direct drop-in for cold-room concentrated stock protocols designed for DDM.
Due to its extremely low CMC (0.13 mM) and large micelle molecular weight, DDG is highly resistant to removal via standard dialysis. In contrast, Octyl b-D-glucopyranoside (CMC ~20-25 mM) is rapidly dialyzable[1]. While this makes DDG unsuitable for workflows requiring complete detergent removal, it is highly advantageous for long-term stabilization of multi-subunit membrane protein complexes that disintegrate if the detergent is inadvertently stripped away during extensive washing steps.
| Evidence Dimension | Dialyzability / Detergent Retention |
| Target Compound Data | Highly retained during dialysis (due to 0.13 mM CMC) |
| Comparator Or Baseline | Octyl b-D-glucopyranoside (Rapidly dialyzable, CMC 20-25 mM) |
| Quantified Difference | Near-complete retention vs. rapid clearance under standard dialysis |
| Conditions | Standard dialysis tubing, aqueous buffer exchange |
DDG should be procured specifically for workflows where prolonged detergent association is required to prevent protein aggregation during extensive downstream processing.
Because DDG features a smaller single-glucose headgroup compared to the industry-standard DDM, it alters the micellar packing parameter and reduces steric hindrance [2.4]. It is specifically procured as a 'rescue' detergent for structural biology workflows when membrane proteins fail to form high-resolution crystal lattices in DDM.
With a CMC of 130 µM, DDG is the optimal choice for downstream biochemical assays that require significant dilution of the protein-detergent complex. Unlike Octyl glucoside, which drops below its CMC and causes protein precipitation upon dilution, DDG maintains protective micellar structures even at very low concentrations[1].
Due to its resistance to dialysis and strong micellar stability, DDG is highly suited for the purification and long-term storage of fragile, multi-subunit membrane complexes. It ensures that the detergent shield is not easily stripped away during extensive buffer exchange or size-exclusion chromatography[1].
Irritant